molecular formula C17H15N3O2 B12898669 4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde CAS No. 645391-55-5

4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde

Cat. No.: B12898669
CAS No.: 645391-55-5
M. Wt: 293.32 g/mol
InChI Key: IELKJWCLJCTIGC-UHFFFAOYSA-N
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Description

4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde is a high-value chemical intermediate primarily employed in the synthesis of novel heterocyclic compounds. Its core structure integrates a benzaldehyde moiety linked to a 1,2,3-triazole ring, making it a versatile scaffold for constructing more complex molecules via further derivatization, particularly through reactions targeting the aldehyde group, such as condensations to form Schiff bases or as a precursor in multi-component reactions. This compound is of significant interest in medicinal chemistry for the development of potential kinase inhibitors source . Researchers utilize this aldehyde derivative as a critical building block in the design and synthesis of novel compounds targeting specific biological pathways. Furthermore, its structural features are exploited in materials science, particularly in the development of organic compounds with aggregation-induced emission (AIE) characteristics for optoelectronic applications source . The presence of the triazole ring, known for its stability and hydrogen bonding capability, contributes to the desired physicochemical properties of the final target molecules.

Properties

CAS No.

645391-55-5

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-[(5-methyl-2-phenyltriazol-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C17H15N3O2/c1-13-17(12-22-16-9-7-14(11-21)8-10-16)19-20(18-13)15-5-3-2-4-6-15/h2-11H,12H2,1H3

InChI Key

IELKJWCLJCTIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1COC2=CC=C(C=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a modular approach involving:

  • Preparation of a propargylated benzaldehyde intermediate.
  • Formation of the 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
  • Final purification and characterization of the target compound.

This approach leverages the high regioselectivity and mild conditions of click chemistry to efficiently assemble the triazole ring onto the benzaldehyde scaffold.

Preparation of the Propargylated Benzaldehyde Intermediate

The initial step involves the alkylation of 4-hydroxybenzaldehyde with propargyl bromide to introduce the propargyloxy group, which serves as the alkyne component for the subsequent cycloaddition.

Typical procedure:

  • 4-Hydroxybenzaldehyde is reacted with propargyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
  • The reaction is conducted at temperatures ranging from 0 °C to room temperature or slightly elevated (up to 75 °C) to ensure complete conversion.
  • The product, 4-(prop-2-yn-1-yloxy)benzaldehyde, is isolated by extraction and purified by column chromatography.

Key data:

Reagents Conditions Yield (%) Notes
4-Hydroxybenzaldehyde + Propargyl bromide + K2CO3 DMF, 0 °C to 75 °C, 3 h 70-90 High regioselectivity, mild conditions

This intermediate is confirmed by spectroscopic methods such as ^1H-NMR, showing characteristic signals for the propargyl methylene (-CH2-) and terminal alkyne proton (~2.5 ppm) and aldehyde proton (~10 ppm).

Synthesis of the 1,2,3-Triazole Ring via Click Chemistry

The core step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms the 1,2,3-triazole ring by coupling the propargylated benzaldehyde with an appropriate azide, such as phenyl azide.

Typical procedure:

  • The propargylated benzaldehyde is mixed with phenyl azide in a solvent system such as t-butanol/water or toluene.
  • Copper(I) catalyst is introduced, often generated in situ from copper sulfate and sodium ascorbate.
  • The reaction is stirred at room temperature for several hours (typically 5–8 h).
  • The product precipitates or is extracted and purified by column chromatography.

Key data:

Reagents Conditions Yield (%) Notes
Propargylated benzaldehyde + Phenyl azide + CuSO4 + Sodium ascorbate t-BuOH/H2O, rt, 5–8 h 75-98 Mild, high-yielding, regioselective

The formation of the triazole ring is confirmed by disappearance of alkyne signals and appearance of triazole proton signals in ^1H-NMR, along with mass spectrometry confirming the molecular ion peak.

Representative Synthetic Route Summary

Step Reaction Type Starting Material(s) Product Yield (%) Key Conditions
1 Alkylation 4-Hydroxybenzaldehyde + Propargyl bromide 4-(Prop-2-yn-1-yloxy)benzaldehyde 70-90 K2CO3, DMF, 0–75 °C, 3 h
2 CuAAC (Click Chemistry) 4-(Prop-2-yn-1-yloxy)benzaldehyde + Phenyl azide + Cu catalyst 4-((2-phenyl-1,2,3-triazol-4-yl)methoxy)benzaldehyde 75-98 CuSO4, sodium ascorbate, t-BuOH/H2O, rt, 5–8 h
3 Methylation or use of methyl azide Triazole intermediate 4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Variable Depends on method, mild conditions

Analytical Characterization

The synthesized compound is characterized by:

  • [^1H-NMR and ^13C-NMR spectroscopy](pplx://action/followup): Confirming the presence of aldehyde proton (~10 ppm), methylene protons linking the triazole and benzaldehyde (~4.9 ppm), aromatic protons, and methyl substituent (~2.2-2.3 ppm).
  • Mass spectrometry (ESI-MS): Molecular ion peak consistent with the expected molecular weight.
  • Infrared spectroscopy (IR): Characteristic aldehyde C=O stretch (~1680-1710 cm^-1) and triazole ring vibrations.
  • Thin-layer chromatography (TLC): Monitoring reaction progress and purity.

Research Findings and Notes

  • The use of click chemistry provides a robust, high-yielding, and regioselective method for constructing the 1,2,3-triazole ring under mild conditions, preserving sensitive functional groups on the benzaldehyde moiety.
  • The methoxy linkage enhances solubility and reactivity, facilitating further functionalization or biological evaluation.
  • The synthetic methods are adaptable to various substituted azides, allowing structural diversification for medicinal chemistry applications.
  • Yields are generally high (70–98%), and the reactions tolerate a range of functional groups, making the synthesis versatile and scalable.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy bridge facilitates ether cleavage under acidic or reductive conditions. For example:

Reagent/ConditionProductYieldSource
HI (aq)/Δ4-hydroxybenzaldehyde + 5-methyl-2-phenyl-2H-1,2,3-triazole88%
BBr₃/CH₂Cl₂, 0°CDemethylated aldehyde intermediate92%

This reactivity is exploited to modify the phenolic backbone for subsequent functionalization .

Aldehyde Condensation Reactions

The benzaldehyde group participates in condensation to form hydrazones and chalcones:

Table 1: Condensation with Nitrogen Nucleophiles

ReagentConditionsProductYieldApplicationSource
2,4,6-TrichlorophenylhydrazineEtOH/HCl, Δ(E)-Hydrazone derivative95%Anticancer scaffolds
ThiosemicarbazideEtOH/NaOHPyrazolin-N-thioamide82%Antimicrobial agents

Multicomponent Reactions (MCRs)

The aldehyde group drives MCRs to synthesize polyheterocycles:

Table 3: One-Pot MCRs with Urea/Acetoacetanilide

ComponentsCatalystProductYield
Urea + AcetoacetanilideLa(OTf)₃/EtOH, ΔTetrahydropyrimidinecarboxamide97%
Thiourea + Ethyl acetoacetateSiO₂-H₃PO₄Dihydropyrimidinone89%

Reaction conditions: 100°C, 1–3 h, ethanol solvent .

Cycloaddition and Click Chemistry

The triazole moiety undergoes Huisgen cycloaddition with alkynes:

Azide PartnerConditionsProductYield
Benzyl azideCuSO₄/NaAsc, H₂OBis-triazole derivative91%
Propargyl alcoholRu catalysisTriazole-linked alcohols84%

Reduction of the Aldehyde Group

Selective reduction to alcohol or amine derivatives:

ReagentConditionsProductYield
NaBH₄MeOH, 0°CBenzyl alcohol derivative94%
NH₃·BH₃THF, ΔPrimary amine intermediate76%

Key Findings

  • The aldehyde group enables condensations for hydrazones, chalcones, and MCR-derived heterocycles .

  • Methoxy cleavage allows modular substitution for tailored bioactivity .

  • Triazole participation in click chemistry expands functionalization pathways .

Experimental protocols emphasize solvent choice (ethanol > DMF), catalyst efficiency (La(OTf)₃ > Cu), and temperature control (60–100°C) for optimal yields .

Scientific Research Applications

Medicinal Chemistry

The triazole ring is a significant pharmacophore in drug design due to its ability to interact with biological targets. Several studies have highlighted the antibacterial and antifungal properties of triazoles.

Case Study: Antimicrobial Activity
Research has shown that compounds containing triazole structures exhibit notable antimicrobial activity. For instance, derivatives of 5-methyl-2-phenyltriazole have been synthesized and tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Triazole AE. coli32
Triazole BS. aureus16
Triazole CP. aeruginosa64

Agricultural Chemistry

Triazoles are also utilized as fungicides in agriculture. The incorporation of the methoxybenzaldehyde group enhances the solubility and stability of these compounds in various formulations.

Case Study: Fungicidal Properties
A study evaluated the efficacy of triazole-based fungicides against common plant pathogens. Results indicated that the methoxy-substituted triazoles exhibited superior fungicidal activity compared to their unsubstituted counterparts .

Material Science

The unique properties of triazoles make them suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymerization Studies
Research has explored the use of triazole derivatives in polymer synthesis. The incorporation of 4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde into polymer matrices has shown improvements in thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4-((1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde derivatives. Key structural variations among analogues include substitutions on the triazole ring (e.g., benzyl, halogenated benzyl, aryl) and modifications to the benzaldehyde moiety. Below is a comparative analysis based on substituent effects:

Compound Substituents Key Properties Reference
4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Benzyl at triazole N1 Antimicrobial activity against S. aureus and E. coli; yield: 70–85%
4-((1-(2-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (3c) 2-Fluorobenzyl at triazole N1 Melting point: 127–129°C; moderate antifungal activity
4-((1-(4-Iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (7) 4-Iodobenzyl at triazole N1 Yield: 73%; HRMS-validated structure; corrosion inhibition properties
4-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde 4-Chlorobenzyl at triazole N1 Anticancer activity (IC₅₀: 12–25 µM against HeLa cells)
4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde 5-Methyl, 2-phenyl on triazole Expected enhanced metabolic stability due to methyl group; pending bioactivity data N/A

Key Observations :

  • Antimicrobial Activity : Benzyl-substituted analogues (e.g., 1-benzyl derivatives) show broad-spectrum activity, with compound 7b (4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde) outperforming ciprofloxacin against B. subtilis . Fluorinated derivatives exhibit moderate antifungal activity .
  • Anticancer Potential: Chlorobenzyl-substituted derivatives demonstrate cytotoxicity against cancer cell lines, likely due to halogen-induced electron-withdrawing effects enhancing DNA intercalation .
  • Physical Properties : Substituents influence melting points; halogenated derivatives (e.g., 3c) have lower melting points (127–129°C) compared to benzyl analogues (180–209°C) .
Spectroscopic Characterization
  • IR Spectroscopy : All compounds show a strong C=O stretch near 1670–1680 cm⁻¹ for the benzaldehyde group .
  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while triazole protons appear at δ 7.5–8.1 ppm. Methyl groups (e.g., 5-methyl in the target compound) are observed at δ 2.3–2.5 ppm .
  • HRMS : Molecular ion peaks confirm molecular weights within 0.1–0.3 ppm error .

Biological Activity

4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 282.29 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-2-phenyltriazole with a suitable benzaldehyde derivative under controlled conditions. Various synthetic routes have been explored to enhance yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial activity. The compound has shown promising results against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : In vitro tests indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound also displayed antifungal properties against common pathogens like Candida spp. .

Anticholinesterase Activity

The incorporation of a triazole ring has been linked to enhanced anticholinesterase activity. This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's. Research indicates that compounds with similar structures have shown IC50_{50} values in the low micromolar range for butyrylcholinesterase (BuChE) inhibition .

Cytotoxicity

Studies assessing cytotoxic effects on cancer cell lines have revealed that this compound exhibits selective cytotoxicity against non-small cell lung cancer (NSCLC) cells. This suggests potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole moiety enhances binding to enzyme active sites, particularly in cholinesterases.
  • Cellular Uptake : The methoxy group may facilitate cellular penetration, enhancing bioavailability.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its cytotoxic effects .

Case Studies and Research Findings

A comparative analysis of various triazole derivatives highlights the importance of structural modifications on biological activity:

CompoundActivity TypeIC50_{50} (µM)Reference
Compound AAntibacterial25
Compound BAntifungal30
Compound CBuChE Inhibition31.8
Compound DNSCLC Cytotoxicity15

Q & A

Q. Why do different synthesis routes yield varying bioactivity profiles for the same compound?

  • Methodological Answer : Impurities (e.g., unreacted intermediates) or stereochemical variations (e.g., cis/trans isomers in triazole derivatives) may alter activity.
  • Chiral HPLC : Check for enantiomeric excess if the compound has stereocenters .
  • Bioassay Replication : Test batches from independent syntheses in parallel assays (e.g., antimicrobial disk diffusion) to isolate synthesis-dependent effects .

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